L(+)-Ascorbicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

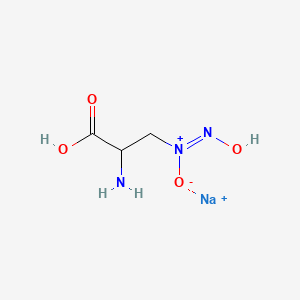

L(+)-Ascorbicacid, commonly known as Vitamin C, is a vital nutrient for humans and certain other animal species. It is a water-soluble vitamin and a potent antioxidant that plays a crucial role in various bodily functions, including the synthesis of collagen, the absorption of iron, the proper functioning of the immune system, and the maintenance of cartilage, bones, and teeth. This compound is also known for its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: L(+)-Ascorbicacid can be synthesized through several methods. One of the most common synthetic routes is the Reichstein process, which involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation to L-sorbose. The L-sorbose is then oxidized to 2-keto-L-gulonic acid, which is subsequently converted to this compound through lactonization.

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes. Genetically modified microorganisms, such as certain strains of bacteria and yeast, are used to convert glucose or sorbitol into this compound. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: L(+)-Ascorbicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as iodine or ferric chloride.

Reduction: Dehydroascorbic acid can be reduced back to this compound using reducing agents like glutathione or dithiothreitol.

Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Major Products Formed:

Dehydroascorbic acid: Formed through the oxidation of this compound.

Ascorbate esters: Formed through esterification reactions with alcohols.

Scientific Research Applications

L(+)-Ascorbicacid has a wide range of applications in scientific research across various fields:

Chemistry:

- Used as a reducing agent in redox reactions.

- Employed in the synthesis of various organic compounds.

Biology:

- Studied for its role in collagen synthesis and wound healing.

- Investigated for its antioxidant properties and its ability to protect cells from oxidative stress.

Medicine:

- Used in the treatment and prevention of scurvy, a disease caused by Vitamin C deficiency.

- Explored for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and immune system support.

Industry:

- Utilized as a preservative in the food and beverage industry due to its antioxidant properties.

- Incorporated into cosmetic products for its skin-brightening and anti-aging effects.

Mechanism of Action

L(+)-Ascorbicacid exerts its effects through several mechanisms:

Antioxidant Activity:

- This compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Collagen Synthesis:

- It acts as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are essential for the hydroxylation of proline and lysine residues in collagen. This process is crucial for the stability and strength of collagen fibers.

Immune System Support:

- This compound enhances the production and function of white blood cells, particularly lymphocytes and phagocytes, which play a key role in the body’s defense against infections.

Comparison with Similar Compounds

L(+)-Ascorbicacid can be compared with other similar compounds, such as:

Dehydroascorbic acid: The oxidized form of this compound, which can be reduced back to its active form.

Ascorbate esters: Derivatives of this compound formed through esterification, often used in cosmetic formulations for their stability and skin-penetrating properties.

Erythorbic acid: An isomer of ascorbic acid with similar antioxidant properties but less biological activity in humans.

Uniqueness: this compound is unique due to its dual role as both a vitamin and an antioxidant. Its ability to participate in various biochemical reactions and its essential role in collagen synthesis and immune function distinguish it from other similar compounds.

Properties

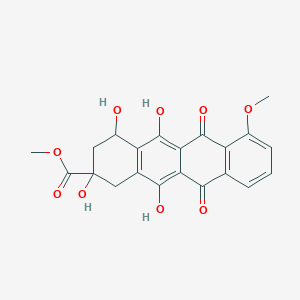

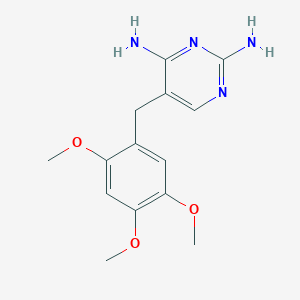

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5?/m0/s1 |

InChI Key |

CIWBSHSKHKDKBQ-SZSCBOSDSA-N |

Isomeric SMILES |

C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

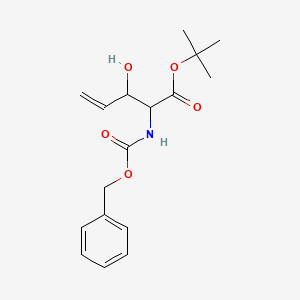

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)

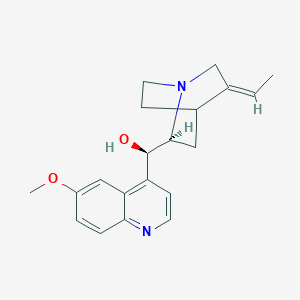

![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)